molecular formula C16H13F4NO2 B1679492 Robenacoxib CAS No. 220991-32-2

Robenacoxib

Cat. No. B1679492
M. Wt: 327.27 g/mol
InChI Key: ZEXGDYFACFXQPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

Robenacoxib has the molecular formula C16H13F4NO2 and a molecular weight of 327.28 . Its IUPAC name is {5-Ethyl-2-[(2,3,5,6-tetrafluorophenyl)amino]phenyl}acetic acid .


Chemical Reactions Analysis

Robenacoxib is relatively stable under various conditions and degrades more in acidic than alkaline environments. It decomposes the fastest among the substances tested in one study .

Scientific Research Applications

Pharmacodynamics and Selectivity

Robenacoxib, a novel nonsteroidal anti-inflammatory drug (NSAID) developed for use in companion animals, has been studied for its selective inhibition of cyclooxygenase (COX) isoforms. Research indicates that robenacoxib is highly selective for the COX-2 isoenzyme over COX-1, a characteristic that could have significant implications in managing inflammation and pain with reduced side effects typical of non-selective NSAIDs. Studies demonstrate its significant inhibition of COX-2, with minimal effect on COX-1, showcasing its potential as a COX-2 selective therapeutic agent in veterinary medicine (Schmid et al., 2010), (Giraudel et al., 2009).

Analgesic and Anti-inflammatory Actions

Robenacoxib's analgesic and anti-inflammatory properties have been evaluated in various models of acute inflammation, particularly in dogs. For instance, in a study focusing on synovitis in dogs, robenacoxib demonstrated dose-related improvements in pain and swelling, highlighting its potential for treating acute joint pain and inflammation. This study underlined its efficacy in reducing pain and inflammation, comparable to other NSAIDs used in veterinary practice (Schmid et al., 2010).

Pharmacokinetic/Pharmacodynamic Modelling

Understanding the pharmacokinetics and pharmacodynamics of robenacoxib is crucial for its effective and safe use. Studies have investigated its pharmacokinetics, revealing rapid clearance from blood and significant COX-2 inhibition over an extended period despite its short half-life in blood. This characteristic suggests a once-daily dosing regimen might be sufficient for maintaining its therapeutic effects (Pelligand et al., 2012).

Clinical Efficacy in Specific Conditions

Robenacoxib has been evaluated in the context of specific clinical conditions in animals, such as osteoarthritis and postsurgical pain. These studies have demonstrated its effectiveness in managing pain and inflammation associated with these conditions, comparing favorably with other NSAIDs and offering a viable alternative for veterinary practitioners (King et al., 2016), (Kamata et al., 2012).

Safety and Tolerability

The safety profile of robenacoxib, particularly in the context of its interchangeable use between different formulations (tablets and injections), has been a focus of several studies. These investigations have generally found robenacoxib to be well-tolerated, with no significant adverse effects attributable to its use, underscoring its potential as a safe therapeutic option in veterinary medicine (Heit et al., 2020).

Safety And Hazards

Robenacoxib should be handled with care. It can cause reproductive toxicity and is harmful if swallowed . It’s also suspected of damaging fertility or the unborn child . In animals, side effects can include anorexia, lethargy, depression, vomiting, diarrhea, kidney disease, and kidney failure .

Future Directions

Robenacoxib may initially be administered as an injection in the hospital, and future doses can be given as an oral tablet or injection, with or without food . It’s also utilized off-label for the treatment of pain and inflammation that occurs with osteoarthritis in dogs and cats .

properties

IUPAC Name

2-[5-ethyl-2-(2,3,5,6-tetrafluoroanilino)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F4NO2/c1-2-8-3-4-12(9(5-8)6-13(22)23)21-16-14(19)10(17)7-11(18)15(16)20/h3-5,7,21H,2,6H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXGDYFACFXQPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)NC2=C(C(=CC(=C2F)F)F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176607
Record name Robenacoxib
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Molecular Weight

327.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Robenacoxib

CAS RN

220991-32-2
Record name Robenacoxib
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Record name Robenacoxib [INN]
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Record name Robenacoxib
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Record name Robenacoxib
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Record name 5-Ethyl-2-[(2,3,5,6-tetrafluorophenyl)amino]benzeneacetic acid
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Record name ROBENACOXIB
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Synthesis routes and methods I

Procedure details

N,N-Dimethyl-5-ethyl-2-(2′,3′,5′,6′-tetrafluoroanilino)phenylacetamide (26 g, 0.073 mol) and 6N NaOH (150 ml) are stirred as a two phase solution with n-BuOH (150 ml) at reflux temperature for 14 hours. After cooling to room temperature, the reaction is poured over ice (500 ml). Toluene (500 ml) is added and the mixture transferred to a separatory funnel. The aqueous phase is brought to a pH of 1 with 3 N HCl. The organic layer is separated and the aqueous phase re-extracted with toluene (250 ml). The combined organic layers are dried (MgSO4) and concentrated under high vacuum (35-50 mbar) on a rotovap taking care not to warm above 50°. Small white needles are obtained by crystallization of the residue from hexane, m.p. 164-166°. Recrystallization from cyclohexane gives 5-ethyl-2-(2′,3′,5′,6′-tetrafluoroanilino)phenylacetic acid a white solid, m.p. 165-169°.
Name
N,N-Dimethyl-5-ethyl-2-(2′,3′,5′,6′-tetrafluoroanilino)phenylacetamide
Quantity
26 g
Type
reactant
Reaction Step One
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Quantity
150 mL
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150 mL
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[Compound]
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ice
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500 mL
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500 mL
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Synthesis routes and methods II

Procedure details

N-(2,3,5,6-tetrafluorophenyl)-5-ethyloxindole (72.67 g; 0.235 mol, is slurried in water containing a little methanol (10% v/v; 253 ml), and sodium hydroxide solution (50 wt %; 16.1 ml) is added. The mixture is stirred at 80-85° for 2-4 hours, then cooled to ambient temperature. The reaction solution is partially concentrated under reduced pressure (25-30 mm). After removal of 50 ml of the solvent, the mixture is diluted with water (150 ml) and t-butyl methyl ether (250 ml). The cooled mixture is acidified to pH 6.5-7.0 with aqueous HCl (12.1 N; 19.5 ml), keeping the temperature at 0-5°. The aqueous layer is discarded and the organic layer is washed with water (250 ml). The organic layer is concentrated under reduced pressure (20-100 mm) while exchanging the solvent to toluene. After the more volatile components have been removed, the batch volume is adjusted to 400-450 ml. This mixture is warmed to 70°, clarified, concentrated to one-half volume, and cooled to 0°. After stirring at this temperature for 2 hours, the product is collected and is washed with toluene/heptane (10:90; 100 ml). The resulting solid is dried under reduced pressure at 50-60° for 4-8 hours to give 5-ethyl-2-(2′,3′,5′, 6′-tetrafluoroanilino)phenylacetic acid of Example 3.
Quantity
0 (± 1) mol
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253 mL
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16.1 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,760
Citations
K Kongara, JP Chambers - Veterinary Medicine: Research and …, 2018 - Taylor & Francis
… Robenacoxib is available in both injectable and tablet formulations. This review initially focuses on the preclinical pharmacology of robenacoxib … the suitability of robenacoxib for use in …
Number of citations: 21 www.tandfonline.com
VB Schmid, DE Spreng, W Seewald… - Journal of veterinary …, 2010 - Wiley Online Library
… Secondly, the relationship between blood robenacoxib … of robenacoxib. Fourthly, pharmacokinetic variables were established for the five administered dosages of robenacoxib. …
Number of citations: 29 onlinelibrary.wiley.com
P Gruet, W Seewald, JN King - BMC veterinary research, 2013 - Springer
… Robenacoxib is a new NSAID with high selectivity for the … efficacy and tolerability of robenacoxib for the management of … a 2:1 ratio to receive either robenacoxib (n = 118) or the …
Number of citations: 41 link.springer.com
JN King, J Dawson, RE Esser… - Journal of veterinary …, 2009 - Wiley Online Library
This manuscript reports the results of preclinical studies in the rat with robenacoxib, a novel selective cyclooxygenase (COX)‐2 inhibitor. Robenacoxib selectively inhibited COX‐2 in …
Number of citations: 78 onlinelibrary.wiley.com
JN King, JP Arnaud, EI Goldenthal… - Journal of veterinary …, 2011 - Wiley Online Library
… For the highest dosage of robenacoxib (40 mg/kg in Study 1), the … with robenacoxib was not associated with any detectable toxicity, suggesting that the high safety index of robenacoxib …
Number of citations: 35 onlinelibrary.wiley.com
P Lees, PL Toutain, J Elliott, JM Giraudel… - Journal of Veterinary …, 2022 - Wiley Online Library
… robenacoxib produces significant inhibition of COX‐2 whilst sparing COX‐1. The pharmacokinetic (PK) profile of robenacoxib … Robenacoxib concentrates in inflamed tissues, and clinical …
Number of citations: 7 onlinelibrary.wiley.com
JN King, R Hotz, EL Reagan, DR Roth… - Journal of veterinary …, 2012 - Wiley Online Library
… The aim of this study was to complement the reported feline studies on robenacoxib PK and … of robenacoxib in the cat. The principal objective was to investigate the safety of robenacoxib…
Number of citations: 58 onlinelibrary.wiley.com
JN King, C Rudaz, L Borer, M Jung, W Seewald… - Research in veterinary …, 2010 - Elsevier
In vitro whole blood canine assays were used to quantify the inhibitory actions of the novel non-steroidal anti-inflammatory drug (NSAID) robenacoxib on the cyclooxygenase (COX) …
Number of citations: 65 www.sciencedirect.com
G Friton, C Thompson, D Karadzovska… - Journal of Veterinary …, 2017 - Wiley Online Library
Background Nonsteroidal anti‐inflammatory drugs ( NSAID s) are used routinely to control pain and inflammation after surgery in dogs. Robenacoxib is a cyclooxygenase‐2 selective …
Number of citations: 14 onlinelibrary.wiley.com
M Jung, P Lees, W Seewald… - Journal of veterinary …, 2009 - Wiley Online Library
… In canine and feline plasma the degree of binding of robenacoxib to plasma … of robenacoxib in blood and plasma in the dog and cat were developed and validated. In dogs, robenacoxib …
Number of citations: 65 onlinelibrary.wiley.com

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